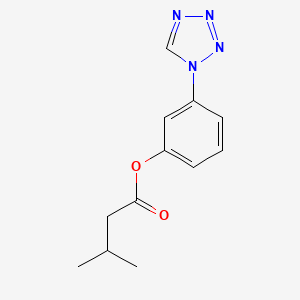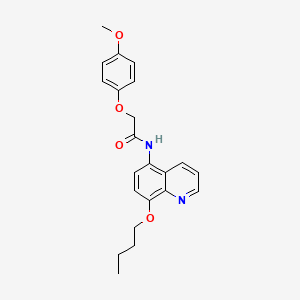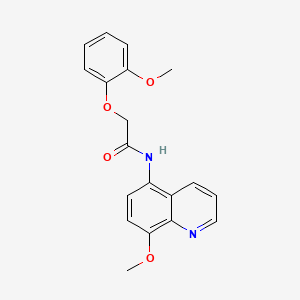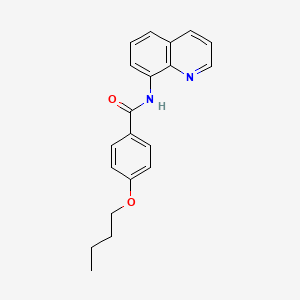![molecular formula C25H24N2O2 B11330054 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B11330054.png)
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a synthetic organic compound. Its chemical structure consists of an indole ring, a methoxyphenyl group, and an amide linkage. Let’s explore its properties and applications.
Preparation Methods
Synthesis:: The synthesis of Compound X involves coupling tryptamine (1) with 4-methoxyphenylacetic acid (2) via an amide bond formation. The reaction is mediated by N,N’-dicyclohexylcarbodiimide (DCC), a dehydrating agent. Here’s the synthetic route:
- React tryptamine (1) with 4-methoxyphenylacetic acid (2) using DCC.
- Isolate and purify Compound X.
Industrial Production:: While Compound X is not widely produced industrially, its synthesis can be scaled up using similar methods.
Chemical Reactions Analysis
Reactions:: Compound X can undergo various chemical reactions:
Amide Formation: The initial synthesis involves amide bond formation between the carboxylic acid and the amine.
Oxidation/Reduction: Depending on reaction conditions, Compound X may undergo oxidation or reduction reactions.
Substitution: The methoxyphenyl group can participate in substitution reactions.
DCC: Used for amide bond formation.
Oxidizing/Reducing Agents: Depending on the desired reaction.
Acids/Bases: For pH adjustments during synthesis.
Major Products:: The primary product is Compound X itself, which exhibits unique properties due to its specific structure.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigating its potential as an anti-inflammatory or analgesic agent.
Biology: Studying its effects on cellular pathways.
Industry: Exploring its use in materials science or drug development.
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. Compound X likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its distinct structure. Similar compounds include:
Ibuprofen: A widely used NSAID with analgesic and anti-inflammatory properties .
Other Indole Derivatives: Explore related compounds for potential synergies.
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C25H24N2O2/c1-17-6-5-7-19(14-17)25(28)27-15-22(18-10-12-20(29-2)13-11-18)23-16-26-24-9-4-3-8-21(23)24/h3-14,16,22,26H,15H2,1-2H3,(H,27,28) |
InChI Key |
IWWHHAGOKRAMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11329985.png)
![2-(3,4-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11329991.png)

![4-(2-methylpropoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11329993.png)
![N-(2-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11330000.png)


![Methyl 2-[({[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11330017.png)
![5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11330032.png)
![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11330036.png)
![8,9-dimethyl-2,7-bis(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330045.png)
![3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11330047.png)

![butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11330062.png)
